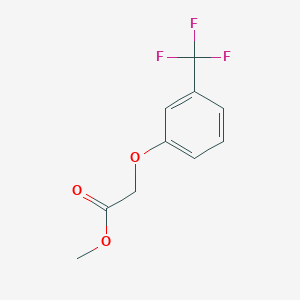

Methyl 2-(3-(trifluoromethyl)phenoxy)acetate

Cat. No. B3146044

:

588-26-1

M. Wt: 234.17 g/mol

InChI Key: VILMHFFZWUNMEO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08901319B2

Procedure details

To a 12-L three-necked round-bottom flask fitted with a mechanical stirrer and a thermocouple was charged solid potassium carbonate (709.4 g, 5.140 mol, 1.2 molar equivalents) and acetone (5300 mL). The mixture was stirred and 3-trifluoromethylphenol (694.4 g, 4.28 mol, 1.0 molar equivalent) was added dropwise via 500-mL addition funnel over one hour. The internal temperature rose from 19.6° C. to 28.1° C. during the addition. The addition funnel was rinsed with acetone (100 mL). The rinse was charged to the vessel. The mixture was stirred and methyl chloroacetate (786.3 g, 5.140 mol, 1.2 molar equivalents) was charged dropwise via 500-mL addition funnel over one hour. The addition funnel was rinsed with acetone (100 mL). The rinse was charged to the vessel. The resulting mixture was stirred and heated to reflux for no less than 15 hours. After completion of reaction, as judged by TLC, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (2000 mL) and water (2000 mL). Some solids did not dissolve but that did not prevent a clean layer separation. The layers were separated (pH of lower aqueous layer: 11). The upper organic layer was treated (slow addition) with 10% w/w aqueous citric acid (2000 mL). All solids dissolved and the layers were separated (pH of lower aqueous layer: 8). The organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.). The resulting biphasic residue was dissolved in isopropyl acetate (3000 mL). The layers of the resulting biphasic mixture were separated (pH of lower aqueous layer: 8). The upper organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.). The resulting residue was distilled under reduced pressure (boiling point: 126-130° C., 10 mmHg) to afford the title intermediate (861.93 g, 86% yield) as a colorless liquid.

Name

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].CC(C)=O.[F:11][C:12]([F:21])([F:20])[C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1.Cl[CH2:23][C:24]([O:26][CH3:27])=[O:25]>C(OCC)(=O)C.O>[F:11][C:12]([F:20])([F:21])[C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][CH:18]=1)[O:19][CH2:23][C:24]([O:26][CH3:27])=[O:25] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

709.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

5300 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

694.4 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=1C=C(C=CC1)O)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

786.3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

2000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

2000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 12-L three-necked round-bottom flask fitted with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The internal temperature rose from 19.6° C. to 28.1° C. during the addition

|

WASH

|

Type

|

WASH

|

|

Details

|

The addition funnel was rinsed with acetone (100 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The rinse was charged to the vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred

|

WASH

|

Type

|

WASH

|

|

Details

|

The addition funnel was rinsed with acetone (100 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The rinse was charged to the vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixture was stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for no less than 15 hours

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of reaction

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Some solids did not dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a clean layer separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated (pH of lower aqueous layer: 11)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The upper organic layer was treated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(slow addition) with 10% w/w aqueous citric acid (2000 mL)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

All solids dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated (pH of lower aqueous layer: 8)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting biphasic residue was dissolved in isopropyl acetate (3000 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers of the resulting biphasic mixture were separated (pH of lower aqueous layer: 8)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The upper organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The resulting residue was distilled under reduced pressure (boiling point: 126-130° C., 10 mmHg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C=1C=C(OCC(=O)OC)C=CC1)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 861.93 g | |

| YIELD: PERCENTYIELD | 86% | |

| YIELD: CALCULATEDPERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |